Home > Products > Screening Compounds P126613 > Azelnidipine, (R)-
Azelnidipine, (R)- - 722455-08-5

Azelnidipine, (R)-

Catalog Number: EVT-260594
CAS Number: 722455-08-5
Molecular Formula: C33H34N4O6
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azelnidipine, (R)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).
Classification

Azelnidipine belongs to the class of drugs known as calcium channel blockers (CCBs), specifically targeting dihydropyridine derivatives. It is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a pyridine derivative with multiple functional groups that contribute to its pharmacological activity.

Synthesis Analysis

The synthesis of Azelnidipine involves several key steps, typically starting from 3-nitrobenzaldehyde and isopropyl acetoacetate. The process can be outlined as follows:

  1. Formation of Intermediate: 3-nitrobenzaldehyde reacts with isopropyl acetoacetate to form an intermediate compound under specific solvent conditions.
  2. Azetidine Formation: The next step involves the reaction of benzhydrylamine with epoxy chloropropane under alkaline conditions to yield 1-diphenyl-methyl-3-hydroxy azetidine.
  3. Cyclization and Esterification: This intermediate is then treated with cyanoacetic acid to form a complex ester structure.
  4. Crystallization: The crude product undergoes crystallization using a mixed solvent system (ethyl acetate and normal hexane) to achieve high purity levels (up to 99.6%) after drying at controlled temperatures .
Molecular Structure Analysis

Azelnidipine possesses a complex molecular structure characterized by:

  • Core Structure: A dihydropyridine ring system that is crucial for its calcium channel blocking activity.
  • Substituents: The presence of a diphenylmethyl group and various functional groups including amino and nitrophenyl moieties enhances its lipophilicity and receptor binding affinity.

The molecular formula for Azelnidipine is C24_{24}H30_{30}N2_{2}O4_{4}, with a molecular weight of approximately 414.51 g/mol. Its structural integrity allows for selective interaction with L-type calcium channels, facilitating its therapeutic effects in hypertension management .

Chemical Reactions Analysis

Azelnidipine undergoes various chemical reactions, particularly hydrolysis under acidic and alkaline conditions. Key observations include:

  • Degradation Pathways: The compound exhibits susceptibility to hydrolysis due to the presence of ester groups, leading to degradation products such as dehydro-AZD.
  • Kinetic Studies: Research indicates that Azelnidipine follows first-order kinetics during hydrolysis, with higher degradation rates observed in acidic environments compared to alkaline conditions .

The stability-indicating liquid chromatographic methods have been established to quantify Azelnidipine and its degradation products effectively.

Mechanism of Action

Azelnidipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells, which leads to:

  • Vasodilation: By inhibiting calcium influx, it reduces vascular resistance and lowers blood pressure.
  • Reduced Cardiac Workload: The decrease in vascular tone results in lower oxygen demand by the heart.

Additionally, Azelnidipine has been shown to inhibit aldosterone synthesis, contributing further to its antihypertensive effects beyond mere calcium channel blockade .

Physical and Chemical Properties Analysis

Azelnidipine exhibits several notable physical and chemical properties:

  • Solubility: It is lipophilic, demonstrating significant solubility in organic solvents while being less soluble in water.
  • Stability: The compound is stable under normal conditions but shows degradation under extreme pH levels or oxidative environments.
  • Melting Point: The melting point ranges around 110–115 °C, indicating solid-state stability suitable for formulation into tablets .
Applications

Azelnidipine's primary application lies in the management of hypertension. Clinical studies have demonstrated its effectiveness in reducing blood pressure without causing reflex tachycardia, a common side effect associated with other dihydropyridine calcium antagonists. Its long half-life allows for once-daily dosing, enhancing patient compliance .

Additionally, ongoing research explores potential applications in other cardiovascular diseases due to its unique mechanism of action involving both calcium channel blockade and modulation of steroid biosynthesis .

Pharmacological Profile of Azelnidipine, (R)-Enantiomer

Mechanism of Action: L-Type Calcium Channel Selectivity and Modulation

The (R)-azelnidipine enantiomer functions as a potent dihydropyridine (DHP) calcium channel blocker, selectively inhibiting voltage-gated L-type calcium channels (Cav1.2) in vascular smooth muscle cells [4] [9]. This inhibition reduces transmembrane calcium influx, decreasing intracellular calcium concentration. Consequently, calcium-dependent activation of calmodulin and myosin light-chain kinase is suppressed, preventing actin-myosin cross-bridge formation and enabling sustained vasodilation [4]. The resultant reduction in peripheral vascular resistance underlies its antihypertensive effect.

Key aspects of its selectivity include:

  • High binding affinity for Cav1.2's dihydropyridine-binding site, with an IC₅₀ of 1.63 nM, significantly lower than other calcium channel subtypes [7].
  • Lipophilicity-driven tissue retention, allowing prolonged interaction with vascular membranes even after plasma clearance [9]. This property enables a gradual onset of action, minimizing reflex tachycardia—a common limitation of other DHPs like amlodipine or nifedipine [1] [4].
  • Beyond vasodilation, (R)-azelnidipine exhibits antioxidative properties that inhibit reactive oxygen species (ROS) generation. This reduces oxidative stress in endothelial cells, enhancing bioavailable nitric oxide (NO) and improving endothelial function [4] [8].

Table 1: Key Pharmacodynamic Properties of (R)-Azelnidipine

ParameterCharacteristicFunctional Impact
Calcium Channel SelectivityL-type (Cav1.2) specificity, IC₅₀ = 1.63 nMTargeted vascular smooth muscle inhibition
Dissociation RateSlow off-rate due to lipophilicitySustained effect despite plasma clearance
Reflex TachycardiaAbsentGradual BP reduction; improved tolerability
Antioxidant ActivityScavenges superoxide radicalsEnhanced NO bioavailability; anti-atherosclerotic

Additionally, (R)-azelnidipine modulates macrophage activation by suppressing Cav1.2-dependent signaling. In human THP-1 monocytes, it downregulates CACNA1C (Cav1.2-encoding gene) expression, reducing LOX-1 scavenger receptors, matrix metalloproteinase-9 (MMP9), and acetylated LDL uptake—critical pathways in atherosclerosis progression [8].

Enantiomeric Differentiation in Pharmacodynamic Activity

Azelnidipine is a racemic compound with an asymmetric carbon at the 4-position of its dihydropyridine ring. The (R)-(−)-enantiomer is primarily responsible for its pharmacological activity, contrasting with most DHPs where the (S)-enantiomer is active [5] [7]. Key differentiators include:

  • Potency divergence: (R)-azelnidipine exhibits 10- to 20-fold stronger inhibition of L-type calcium currents than its (S)-(+)-counterpart in electrophysiological assays [7]. This is attributed to stereoselective binding to Cav1.2’s DHP receptor domain.
  • Stereoselective metabolism: While both enantiomers share similar elimination pathways via hepatic CYP3A4, their plasma concentrations differ significantly post-administration. After a 16 mg oral dose in humans, the AUC₀–₉₆ for (R)-azelnidipine is 1.8-fold higher than (S)-azelnidipine, indicating slower clearance of the active enantiomer [5].
  • Functional selectivity: Only (R)-azelnidipine inhibits pro-atherogenic pathways in macrophages. It suppresses PMA-induced differentiation of THP-1 monocytes by 49% at 10 μM, while the (S)-enantiomer shows negligible effects at equivalent concentrations [8].

Table 2: Enantiomeric Comparison of Azelnidipine

Parameter(R)-(−)-Azelnidipine(S)-(+)-Azelnidipine
L-Type Channel BlockPotent (IC₅₀: 1.63 nM)Weak (IC₅₀: >20 nM)
Plasma AUC (ng/mL·h)429 (dose-normalized)238 (dose-normalized)
Macrophage InhibitionLOX-1 ↓ 65%; MMP9 ↓ 52%No significant effect
Clinical ContributionPrimary pharmacodynamic activityMinimal activity

Enantioselective quantification methods using chiral α₁-acid glycoprotein columns with LC-MS/MS detection (LLOQ: 0.05 ng/mL) confirm these disparities in human plasma [2] [5]. The (R)-enantiomer’s dominance underscores the therapeutic rationale for developing enantiopure formulations.

Pharmacokinetic Variability in Specific Populations

The pharmacokinetics of (R)-azelnidipine are characterized by high inter-individual variability, influenced by genetic, ethnic, and physiological factors:

  • Absorption and Distribution: Oral administration achieves peak plasma concentrations (Cₘₐₓ) within 2.6–4.0 hours. The (R)-enantiomer displays a large volume of distribution (Vd: 1,749 ± 964 L), reflecting extensive tissue partitioning. It is 90–91% bound to plasma proteins, primarily albumin [1] [9].
  • Metabolism and Elimination: Hepatic CYP3A4 mediates oxidation to inactive metabolites. The half-life (t₁/₂) ranges from 16–28 hours, supporting once-daily dosing. Renal excretion is minimal (26% of dose), with fecal elimination predominating (63%) [1].
  • Ethnic Variations: Chinese populations exhibit 40% higher AUC₀–₉₆ values than Japanese counterparts after equivalent dosing (8–16 mg), partly due to polymorphisms in CYP3A4 and CYP3A5 genes affecting first-pass metabolism [9].
  • Physiological Covariates: Population PK/PD modeling reveals that body weight and plasma renin activity (PRA) influence exposure. Unlike angiotensin blockers (e.g., olmesartan), however, azelnidipine’s Eₘₐₓ (maximum effect) is independent of PRA, making it effective in low-renin hypertension [3] [10].

Table 3: Population Pharmacokinetic Parameters of (R)-Azelnidipine

ParameterHealthy VolunteersChinese HypertensivesNotes
Cₘₐₓ (ng/mL)1.66–23.063.8–28.9Dose-dependent (8–16 mg)
Tₘₐₓ (h)2.6–4.03.1–4.5Delayed in obesity
AUC₀–₉₆ (ng/mL·h)17.9–42942–638Higher in Asian populations
t₁/₂ (h)16.0–28.019.2–31.5Unchanged in renal impairment
Vd/F (L)1,749 ± 9641,220 ± 702Reduced in elderly patients

Age and hepatic function significantly alter kinetics. Elderly patients show 30% higher AUC due to reduced CYP3A4 activity, while hepatic impairment increases t₁/₂ by 2-fold. However, no dose adjustments are established for these groups in available studies [9].

Properties

CAS Number

722455-08-5

Product Name

Azelnidipine, (R)-

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C33H34N4O6

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1

InChI Key

ZKFQEACEUNWPMT-MUUNZHRXSA-N

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Solubility

Soluble in DMSO

Synonyms

(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Isomeric SMILES

CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.